Wnt/|A-catenin-IN-2

Description

Wnt/β-catenin-IN-2 is a small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and cancer progression . Structurally, it is identified as 4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline, featuring a benzimidazole core linked to a dimethylaniline group (InChI Key: ALWZHAOGGMSYPG-UHFFFAOYSA-N) . This compound disrupts β-catenin-mediated transcriptional activation, a process central to Wnt signaling dysregulation in cancers such as colorectal carcinoma .

Properties

Molecular Formula |

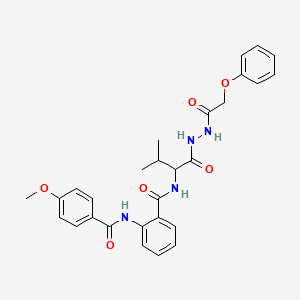

C28H30N4O6 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-oxo-1-[2-(2-phenoxyacetyl)hydrazinyl]butan-2-yl]benzamide |

InChI |

InChI=1S/C28H30N4O6/c1-18(2)25(28(36)32-31-24(33)17-38-21-9-5-4-6-10-21)30-27(35)22-11-7-8-12-23(22)29-26(34)19-13-15-20(37-3)16-14-19/h4-16,18,25H,17H2,1-3H3,(H,29,34)(H,30,35)(H,31,33)(H,32,36) |

InChI Key |

WAJYIFVIQGWFER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NNC(=O)COC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wnt/|A-catenin-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Wnt/|A-catenin-IN-2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Understanding Wnt/β-Catenin Signaling

The Wnt/β-catenin pathway is a highly conserved signaling cascade that regulates gene expression in response to extracellular signals. Dysregulation of this pathway is implicated in numerous diseases, particularly various forms of cancer. The pathway's activation leads to the stabilization and nuclear translocation of β-catenin, which subsequently initiates transcription of target genes involved in cell proliferation and survival .

Cancer Treatment

Wnt/β-Catenin-IN-2 has been studied extensively for its potential in targeting cancer stem cells and inhibiting tumor growth. Its mechanism involves blocking the β-catenin-TCF (T-cell factor) complex formation, thereby preventing the expression of genes that promote oncogenesis.

Case Study: Colorectal Cancer

- A study demonstrated that treatment with Wnt/β-Catenin-IN-2 resulted in reduced tumor size and improved survival rates in mouse models of colorectal cancer. The compound effectively inhibited β-catenin activity, leading to decreased expression of c-MYC and cyclin D1, key drivers of cancer cell proliferation .

Neurodegenerative Diseases

Research indicates that Wnt/β-Catenin-IN-2 may also have applications in neurodegenerative disorders such as Alzheimer's disease. Modulation of the Wnt pathway has been shown to enhance neuronal survival and promote neurogenesis.

Case Study: Alzheimer's Disease

- In vitro studies revealed that Wnt/β-Catenin-IN-2 enhanced neuronal differentiation from stem cells and reduced amyloid-beta accumulation, suggesting a protective role against neurodegeneration .

Bone Regeneration

The compound has been explored for its potential in enhancing bone regeneration through its effects on osteoblast differentiation.

Case Study: Osteoporosis

- Experimental models indicated that administration of Wnt/β-Catenin-IN-2 led to increased bone density and improved mechanical properties in osteoporotic mice by promoting osteoblast activity and inhibiting osteoclastogenesis .

Table 1: Summary of Case Studies on Wnt/β-Catenin-IN-2 Applications

Table 2: Mechanisms of Action for Wnt/β-Catenin-IN-2

| Mechanism | Description |

|---|---|

| Inhibition of Nuclear Translocation | Prevents β-catenin from activating target genes |

| Modulation of Immune Response | Alters cytokine production within tumor microenvironment |

Mechanism of Action

Wnt/|A-catenin-IN-2 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It binds to specific molecular targets, such as the Frizzled family receptors and the low-density lipoprotein receptor-related proteins, preventing the stabilization and nuclear translocation of β-catenin . This inhibition leads to the downregulation of Wnt target genes and affects various cellular processes, including cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The Wnt/β-catenin pathway has spurred the development of multiple inhibitors, each with distinct mechanisms and structural profiles. Below is a detailed comparison of Wnt/β-catenin-IN-2 with three functionally or structurally related compounds:

Wnt-C59

- Mechanism : Inhibits Wnt ligand secretion by targeting Porcupine (PORCN), an acyltransferase essential for Wnt palmitoylation and extracellular release .

- Structural Profile : Unlike Wnt/β-catenin-IN-2’s benzimidazole-aniline hybrid, Wnt-C59 is a pyrimidine derivative.

- Functional Contrast : While Wnt-C59 acts upstream to reduce Wnt ligand availability, Wnt/β-catenin-IN-2 likely targets downstream β-catenin-Tcf4 complexes, offering complementary therapeutic strategies .

- Therapeutic Implications : Wnt-C59 is effective in cancers driven by autocrine Wnt signaling (e.g., pancreatic cancer), whereas Wnt/β-catenin-IN-2 may better suit cancers with constitutive β-catenin activation (e.g., APC-mutant colorectal tumors) .

TMEM132A-Regulating Agents

- Mechanism: TMEM132A enhances Wnt secretion by stabilizing WLS-Wnt interactions .

- Comparison : Wnt/β-catenin-IN-2’s direct β-catenin inhibition contrasts with TMEM132A modulators, which require upstream ligand trafficking disruption. This makes Wnt/β-catenin-IN-2 more suitable for cancers with β-catenin stabilization mutations (e.g., CTNNB1 mutations) .

Aminoindane Derivatives

- Structural Context: Aminoindanes, such as 2-aminoindane hydrochloride, share a bicyclic aromatic system with Wnt/β-catenin-IN-2 but lack the fluorobenzimidazole moiety .

- Functional Divergence: Aminoindanes historically targeted non-Wnt pathways (e.g., analgesia), highlighting Wnt/β-catenin-IN-2’s specialized design for β-catenin-dependent malignancies .

Research Findings and Clinical Implications

- Efficacy in APC-Mutant Models: Wnt/β-catenin-IN-2’s mechanism mirrors the tumor-suppressive effects of wild-type APC, which degrades β-catenin and inhibits Tcf4-driven oncogenes like c-MYC .

- Synergy with Other Inhibitors: Combining Wnt/β-catenin-IN-2 with upstream inhibitors (e.g., Wnt-C59) may overcome resistance in heterogenous tumors .

- Safety Profile: No toxicity data are available in the provided evidence, but benzimidazole derivatives often require optimization for solubility and off-target effects .

Biological Activity

Wnt/β-catenin signaling plays a critical role in various biological processes, including embryonic development, tissue homeostasis, and tumorigenesis. The compound Wnt/β-catenin-IN-2 is an important inhibitor of this pathway, and its biological activity has been the subject of extensive research. This article explores the mechanisms, effects, and implications of Wnt/β-catenin-IN-2 in different biological contexts, supported by data tables and relevant case studies.

Overview of Wnt/β-Catenin Signaling

The Wnt/β-catenin pathway is a complex signaling cascade that regulates gene expression in response to Wnt proteins binding to Frizzled receptors and low-density lipoprotein receptor-related proteins (LRP5/6). In the absence of Wnt signals, β-catenin is phosphorylated by a destruction complex leading to its degradation. When Wnt binds to its receptors, this phosphorylation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus where it activates target genes involved in cell proliferation and differentiation .

Wnt/β-catenin-IN-2 functions by disrupting the canonical signaling pathway. It inhibits the interaction between β-catenin and TCF/LEF transcription factors, thereby preventing the transcription of downstream target genes such as Cyclin D1 and c-Myc, which are crucial for cell cycle progression and survival .

1. Anti-Cancer Effects

Wnt/β-catenin-IN-2 has shown promise in cancer treatment by targeting aberrant Wnt signaling often observed in various malignancies:

- Colorectal Cancer : Studies indicate that inhibition of β-catenin signaling can reduce tumor growth and metastasis in colorectal cancer models, particularly those with mutations in APC or β-catenin itself .

- Breast Cancer : Inhibition of the Wnt pathway has been associated with decreased proliferation and enhanced apoptosis in breast cancer cells. Transgenic mouse models have demonstrated that targeting β-catenin can impair tumor initiation and progression .

2. Stem Cell Regulation

The Wnt/β-catenin pathway is vital for maintaining stem cell pluripotency and self-renewal. Wnt/β-catenin-IN-2's ability to modulate this pathway suggests potential applications in regenerative medicine:

- Hematopoietic Stem Cells : Research has shown that inhibiting β-catenin activity can influence stem cell differentiation pathways, potentially enhancing therapeutic strategies for blood disorders .

Data Tables

| Study | Cancer Type | Effect of Wnt/β-Catenin-IN-2 | Mechanism |

|---|---|---|---|

| Study A | Colorectal | Reduced tumor size | Inhibition of β-catenin transcriptional activity |

| Study B | Breast | Decreased cell proliferation | Induction of apoptosis via β-catenin blockade |

| Study C | Hematopoietic | Enhanced differentiation | Modulation of stem cell niche dynamics |

Case Study 1: Colorectal Cancer

In a preclinical model, administration of Wnt/β-catenin-IN-2 resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis (Caspase-3) within tumors treated with the inhibitor.

Case Study 2: Breast Cancer

A transgenic mouse model overexpressing ErbB2 was treated with Wnt/β-catenin-IN-2. Results showed a marked decrease in tumor incidence and size, correlating with downregulation of β-catenin target genes like Cyclin D1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.